DL-Methamphetamine

Description

Properties

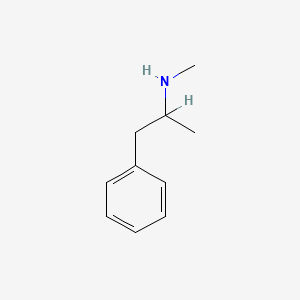

IUPAC Name |

(2S)-N-methyl-1-phenylpropan-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-9(11-2)8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYWUZJCMWCOHBA-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC1=CC=CC=C1)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8037128 | |

| Record name | Methamphetamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8037128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Methamphetamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015517 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

212 °C | |

| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-344 | |

| Record name | d-METHAMPHETAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3359 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

9.7 °C (49.5 °F) - closed cup | |

| Details | Sigma-Aldrich; Material Safety Data Sheet for S(+)-Methamphetamine solution, Product Number: M-020, Version 5.3 (Revision Date 08/15/2014). Available from, as of November 24, 2015: https://www.sigmaaldrich.com/safety-center.html | |

| Record name | d-METHAMPHETAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3359 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 0.5 g/mL, Soluble in ethanol, diethyl ether, Miscible with chloroform, 9.28e-01 g/L | |

| Details | Reynolds, J.E.F., Prasad, A.B. (eds.) Martindale-The Extra Pharmacopoeia. 28th ed. London: The Pharmaceutical Press, 1982., p. 365 | |

| Record name | d-METHAMPHETAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3359 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Reynolds, J.E.F., Prasad, A.B. (eds.) Martindale-The Extra Pharmacopoeia. 28th ed. London: The Pharmaceutical Press, 1982., p. 365 | |

| Record name | Methamphetamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015517 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Impurities |

Analysis of illicit preparations of methamphetamine ... revealed presence of significant quantities of zinc and minor amount of titantium. | |

| Details | PMID:956745, Lomonte JN et al; J Forensic Sci 21 (3): 575-82 (1976) | |

| Record name | d-METHAMPHETAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3359 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Clear, colorless liquid, White crystalline powder | |

CAS No. |

537-46-2 | |

| Record name | Methamphetamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=537-46-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metamfetamine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000537462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metamfetamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01577 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | METHAMPHETAMINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25115 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methamphetamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8037128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methamphetamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.882 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHAMPHETAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44RAL3456C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | d-METHAMPHETAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3359 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methamphetamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015517 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

170-2 °C | |

| Details | Kirk-Othmer Encyclopedia of Chemical Technology. 3rd ed., Volumes 1-26. New York, NY: John Wiley and Sons, 1978-1984., p. 3: 185 (1978) | |

| Record name | d-METHAMPHETAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3359 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Core Mechanism of DL-Methamphetamine at the Dopamine Transporter: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-Methamphetamine (METH), a potent psychostimulant of the phenethylamine (B48288) class, exerts its profound effects on the central nervous system primarily through its interaction with the dopamine (B1211576) transporter (DAT). This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this interaction, focusing on the dual actions of competitive inhibition of dopamine reuptake and the induction of non-vesicular dopamine release through transporter reversal. We delve into the intricate signaling cascades, including the roles of Protein Kinase C (PKC), Ca²⁺/calmodulin-dependent protein kinase II (CaMKII), and the Trace Amine-Associated Receptor 1 (TAAR1), that modulate DAT function in response to METH. Furthermore, this guide presents a compilation of quantitative data on METH's affinity for and efficacy at the DAT, alongside detailed experimental protocols for key assays utilized in the study of these interactions. Visualizations of signaling pathways and experimental workflows are provided to facilitate a deeper understanding of the complex interplay between this compound and the dopamine transporter.

Introduction

The dopamine transporter (DAT) is a critical presynaptic protein responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating the magnitude and duration of dopaminergic neurotransmission.[1] this compound's high potential for abuse and its neurotoxic effects are largely attributed to its ability to disrupt normal DAT function, leading to a surge in extracellular dopamine concentrations.[1][2] This guide will explore the multifaceted mechanism of action of this compound on the dopamine transporter, providing a detailed resource for professionals in the fields of neuroscience and drug development.

Primary Mechanisms of Action

This compound's interaction with the dopamine transporter is characterized by two principal mechanisms:

-

Competitive Inhibition of Dopamine Reuptake: METH, as a substrate for DAT, competes with dopamine for binding to the transporter.[3] This competitive inhibition slows the clearance of dopamine from the synaptic cleft, contributing to its increased concentration and prolonged signaling.

-

Induction of Dopamine Efflux (Reverse Transport): Unlike typical uptake inhibitors, METH is transported into the presynaptic terminal by DAT.[4] Once inside, it disrupts the vesicular storage of dopamine, leading to an increase in cytosolic dopamine levels.[4] This accumulation, coupled with METH's interaction with the transporter, induces a conformational change in DAT, causing it to transport dopamine out of the neuron and into the synaptic cleft.[3] This process, known as reverse transport or efflux, is a major contributor to the massive increase in extracellular dopamine elicited by METH.[5]

Quantitative Analysis of this compound and Dopamine Transporter Interaction

The following tables summarize key quantitative data from various in vitro and in vivo studies, providing a comparative look at the binding affinity and functional potency of this compound and related compounds at the dopamine transporter.

| Compound | Transporter | Ki (nM) | Assay Type | Species | Reference |

| (+)-Methamphetamine | hDAT | ~600 | Inhibition of [3H]DA uptake | Human | [6] |

| (+)-Amphetamine | hDAT | ~600 | Inhibition of [3H]DA uptake | Human | [6] |

| (+)-Methamphetamine | rDAT | 34 | Inhibition of [3H]WIN 35,428 binding | Rat | [6] |

| (+)-Amphetamine | rDAT | 34 | Inhibition of [3H]WIN 35,428 binding | Rat | [6] |

| Cocaine | hDAT | 200 - 700 | Inhibition of [3H]DA uptake | Human | [6] |

Table 1: Binding Affinities (Ki) of Psychostimulants for the Dopamine Transporter. This table presents the inhibitor constant (Ki) values, which represent the concentration of the drug required to occupy 50% of the transporters. Lower Ki values indicate higher binding affinity.

| Compound | IC50 (nM) | Assay Type | Preparation | Reference |

| (+)-Methamphetamine | 82 | Inhibition of [3H]DA uptake | hDAT expressing cells | [6] |

| (+)-Amphetamine | 50 - 100 | Inhibition of [3H]DA uptake | Rat striatal synaptosomes | [7] |

| Orphenadrine | ~20,000 | Inhibition of [3H]DA uptake | PAE cells expressing hDAT | [8] |

Table 2: Inhibitory Concentrations (IC50) of Psychostimulants on Dopamine Uptake. This table shows the concentration of a drug that is required for 50% inhibition of dopamine uptake in vitro.

| Condition | Vmax (fmol/mg protein/3 min) | Km (nM) | Preparation | Reference |

| Control | 2162 | 98 | Rat striatal synaptosomes | [9] |

| 10 µM METH (30 min preincubation) | 1324 | 96 | Rat striatal synaptosomes | [9] |

| Chronic METH exposure | Unaltered | Significantly decreased | Cultured midbrain dopamine neurons | [10] |

Table 3: Kinetic Parameters (Vmax and Km) of Dopamine Uptake Following Methamphetamine Exposure. This table illustrates the effect of methamphetamine on the maximum velocity of dopamine transport (Vmax) and the substrate concentration at which the reaction rate is half of Vmax (Km).

Key Signaling Pathways Modulating DAT Function

The interaction of this compound with the dopamine transporter is not a simple one-to-one binding event. It is intricately regulated by several intracellular signaling cascades that modulate DAT trafficking, phosphorylation state, and function.

Protein Kinase C (PKC) Pathway

METH administration leads to the activation of Protein Kinase C (PKC).[11] PKC-mediated phosphorylation of DAT is a critical step in METH-induced dopamine efflux and DAT internalization.[12][13] Inhibition of PKC has been shown to attenuate METH-induced dopamine release.[14]

Ca²⁺/Calmodulin-Dependent Protein Kinase II (CaMKII) Pathway

Methamphetamine induces an increase in intracellular calcium levels, which in turn activates CaMKII.[15] Activated CaMKII can directly interact with and phosphorylate DAT, a process that has been shown to be crucial for amphetamine-induced dopamine efflux.[16][17]

References

- 1. cmaj.ca [cmaj.ca]

- 2. Role of Dopamine Transporter in Methamphetamine-Induced Neurotoxicity: Evidence from Mice Lacking the Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Receptor Mechanism for Methamphetamine Action in Dopamine Transporter Regulation in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. Methamphetamine Regulation of Firing Activity of Dopamine Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

- 7. Rapid determination of dopamine uptake in synaptosomal preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Insights into the Modulation of Dopamine Transporter Function by Amphetamine, Orphenadrine, and Cocaine Binding [frontiersin.org]

- 9. Methamphetamine-Induced Rapid and Reversible Changes in Dopamine Transporter Function: An In Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. race.elsevierpure.com [race.elsevierpure.com]

- 11. Methamphetamine Reduces Dopamine Transporter Modification, FASEB Journal Study Finds [faseb.org]

- 12. Molecular Mechanisms of Methamphetamine-Induced Addiction via TAAR1 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Amphetamine-induced decreases in dopamine transporter surface expression are protein kinase C-independent - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Trace amine-associated receptor 1 is a modulator of the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Involvement of calcium/calmodulin-dependent protein kinase II in methamphetamine-induced neural damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Calmodulin kinase II interacts with the dopamine transporter C terminus to regulate amphetamine-induced reverse transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

Physicochemical Properties of Racemic Methamphetamine Hydrochloride: A Technical Guide

This document provides a comprehensive overview of the core physicochemical properties of racemic methamphetamine hydrochloride. It is intended for researchers, scientists, and professionals in the field of drug development and forensic chemistry. This guide details the fundamental characteristics of the compound, outlines the experimental protocols for their determination, and visualizes key related processes.

Core Physicochemical Data

Racemic methamphetamine hydrochloride is a synthetic stimulant that exists as a salt of the racemic free base. Its fundamental properties are summarized below.

| Property | Value | References |

| Chemical Name | (±)-N,α-Dimethylphenethylamine hydrochloride | |

| Molecular Formula | C₁₀H₁₅N · HCl | [1] |

| Molar Mass | 185.70 g/mol | [1][2] |

| Appearance | White crystals or a white, crystalline powder. | [1][3] |

| Melting Point | 170-175 °C | [3][4] |

| Solubility | Freely soluble in water, ethanol, and chloroform (B151607). Practically insoluble in diethyl ether. A reported solubility in chloroform is 16.7 g/100 g at 20°C. | [2][3] |

| pKa | Data not readily available in the provided search results. |

Spectral Data

Spectroscopic analysis is critical for the identification and characterization of methamphetamine hydrochloride.

| Spectroscopic Technique | Key Characteristics | References |

| Mass Spectrometry (MS) | The electron ionization mass spectrum shows major fragment ions at m/z values of 58, 91, 59, 134, 65, 56, 42, and 57. | [5] |

| Fourier-Transform Infrared (FTIR) Spectroscopy | The FTIR spectrum is characterized by a prominent three-peaked feature ("Mountain") and a distinctive two-peaked feature ("Bunny Ears") around 720 cm⁻¹. | [6] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Both ¹H and ¹³C NMR spectroscopy are used for structural elucidation, with characteristic shifts for the aromatic and aliphatic protons and carbons. | [7][8] |

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of a substance like racemic methamphetamine hydrochloride.

Melting Point Determination

The melting point is a crucial indicator of purity.[9] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C.[10] Impurities tend to lower and broaden the melting range.[9][10]

Protocol using a Digital Melting Point Apparatus (e.g., DigiMelt, Mel-Temp):

-

Sample Preparation: Ensure the sample is completely dry and finely powdered.[11] Load a small amount of the powdered sample into a capillary tube, sealing one end if it is not already.[9][12] The sample should be compacted to a height of about 1-2 cm by tapping the tube.[12][13]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the apparatus.[10][13]

-

Approximate Determination: If the melting point is unknown, perform a rapid initial heating (e.g., 10-20 °C/min) to determine an approximate melting range.[13]

-

Accurate Determination: Allow the apparatus to cool. Prepare a new sample and heat rapidly to about 10-20°C below the approximate melting point. Then, reduce the heating rate to approximately 1-2°C per minute to allow for thermal equilibrium.[10]

-

Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.[10]

Caption: Workflow for determining the melting point of a solid compound.

Solubility Determination

Solubility tests provide information about the polarity and the presence of ionizable functional groups in a molecule.

Qualitative Protocol:

-

Solvent Selection: A range of solvents should be used, typically starting with water, followed by organic solvents of varying polarity (e.g., ethanol, chloroform, diethyl ether).[14]

-

Procedure:

-

Place a small, pre-weighed amount of the compound (e.g., 25 mg) into a test tube.[14]

-

Add a small volume of the chosen solvent (e.g., 0.75 mL) in portions.[14]

-

After each addition, vigorously shake or vortex the tube.[14][15]

-

Observe if the solid dissolves completely. If it does not, gentle warming or sonication can be applied to facilitate dissolution.[15]

-

-

Classification: The compound is classified as soluble, partially soluble, or insoluble based on visual inspection. For more quantitative results, the amount of solvent required to dissolve a specific amount of solute can be recorded.

Spectroscopic Analysis Protocols

a. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of a compound.

Protocol for Sample Preparation:

-

Sample Weighing: Accurately weigh 5-25 mg of the sample for ¹H NMR or 50-100 mg for ¹³C NMR.[16]

-

Solvent Selection: Choose a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in which the compound is fully soluble.[17][18]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean vial.[16][17] Gentle vortexing or sonication can be used to ensure the sample is fully dissolved.[17]

-

Filtration and Transfer: Filter the solution through a pipette with a small plug of glass wool to remove any particulate matter.[19] Carefully transfer the filtered solution into a clean, high-quality NMR tube.[19]

-

Analysis: Place the NMR tube into the spectrometer's spinner turbine, adjust the depth, and insert it into the magnet. The experiment involves locking onto the deuterium (B1214612) signal of the solvent, shimming the magnetic field to achieve homogeneity, tuning the probe, and acquiring the data.[17]

b. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify functional groups within a molecule.

Protocol using Attenuated Total Reflectance (ATR-FTIR):

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric or crystal-related absorbances.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Use the pressure clamp to ensure firm and even contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue after the measurement.

c. Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and fragmentation pattern of a compound.

Protocol for Electron Ionization (EI) MS:

-

Sample Introduction: The sample, dissolved in a volatile solvent, is introduced into the instrument, often via a gas chromatograph (GC-MS) for separation and purification or a direct insertion probe.[20] The sample is vaporized in a high-vacuum environment.[21]

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (radical cation).[20][21]

-

Fragmentation: The molecular ions are energetically unstable and often fragment into smaller, more stable ions and neutral radicals. This fragmentation pattern is characteristic of the molecule's structure.[21]

-

Mass Analysis: The ions are accelerated by an electric field and then separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole or magnetic sector).[20]

-

Detection: A detector measures the abundance of ions at each m/z value, generating a mass spectrum.[20]

Mechanism of Action: Signaling Pathway

Methamphetamine primarily exerts its effects on the central nervous system by increasing the synaptic concentrations of monoamine neurotransmitters, namely dopamine (B1211576) (DA), norepinephrine (B1679862) (NE), and serotonin (B10506) (5-HT).[22][23][24]

Key Mechanisms:

-

Transporter Reversal: Methamphetamine is taken up into the presynaptic neuron by monoamine transporters (DAT, NET, SERT).[24][25] Once inside, it disrupts the vesicular storage of neurotransmitters and causes the transporters to reverse their direction of flow, releasing large quantities of monoamines from the neuron into the synaptic cleft.[24][26]

-

Inhibition of Monoamine Oxidase (MAO): Methamphetamine also inhibits the action of monoamine oxidase, an enzyme that degrades these neurotransmitters, further increasing their cytosolic concentration.[24]

The resulting flood of dopamine in the brain's reward pathways is responsible for the euphoric and stimulant effects of the drug.[26]

Caption: Simplified signaling pathway for methamphetamine's effect on dopamine release.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. methamphetamine hydrochloride [chemister.ru]

- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 4. Methamphetamine | C10H15N | CID 10836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methamphetamine drug profile | www.euda.europa.eu [euda.europa.eu]

- 6. drugcheckingbc.ca [drugcheckingbc.ca]

- 7. Methamphetamine and MDMA - Structural Similarity in NMR Spectroscopy — Nanalysis [nanalysis.com]

- 8. researchgate.net [researchgate.net]

- 9. SSERC | Melting point determination [sserc.org.uk]

- 10. chem.ucalgary.ca [chem.ucalgary.ca]

- 11. westlab.com [westlab.com]

- 12. byjus.com [byjus.com]

- 13. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 16. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 17. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 18. uwyo.edu [uwyo.edu]

- 19. NMR Sample Preparation [nmr.chem.umn.edu]

- 20. Mass Spectrometry [www2.chemistry.msu.edu]

- 21. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 22. Methamphetamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. Pharmacologic mechanisms of crystal meth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. What is the mechanism of Methamphetamine Hydrochloride? [synapse.patsnap.com]

- 25. m.youtube.com [m.youtube.com]

- 26. How does meth work? | Counselling Online [counsellingonline.org.au]

A Historical Perspective on the Synthesis of DL-Methamphetamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the historical synthesis routes for DL-Methamphetamine. It details the evolution of synthetic methodologies, from the initial discovery to the development of precursor--specific routes. This guide is intended for informational and research purposes only. The synthesis of controlled substances is illegal and dangerous.

Introduction: From Ephedra to Synthesis

The history of methamphetamine begins not in a laboratory, but with the plant Ephedra sinica (Ma Huang), used for centuries in traditional Chinese medicine. The journey to the synthetic compound was pioneered by Japanese chemists in the late 19th and early 20th centuries.

In 1893, Japanese chemist Nagai Nagayoshi first synthesized methamphetamine from its natural precursor, ephedrine (B3423809), which he had successfully isolated from the Ephedra plant in 1885.[1] This initial synthesis produced the compound in a liquid form.[2] It was not until 1919 that another Japanese scientist, Akira Ogata, refined the process, successfully creating the crystallized form of methamphetamine.[2][3] Ogata's method involved the reduction of ephedrine using red phosphorus and iodine, a foundational technique that influenced future synthetic pathways.[3][4]

Over the following decades, particularly in response to the regulation of precursors like ephedrine and pseudoephedrine, synthetic routes evolved significantly. Clandestine chemists shifted their focus to alternative precursors, most notably phenyl-2-propanone (P2P), leading to the development and popularization of methods such as the Leuckart reaction and various forms of reductive amination.[5][6] This guide details the core historical methods, providing available experimental protocols and quantitative data.

Precursor-Based Synthesis Routes

The synthesis of methamphetamine can be broadly categorized into two main historical approaches based on the starting material: the reduction of ephedrine or pseudoephedrine, and synthesis from phenyl-2-propanone (P2P).

Ephedrine/Pseudoephedrine Reduction Methods

These methods involve the removal of the β-hydroxyl group from the ephedrine or pseudoephedrine molecule.

This is the classic method, closely related to the one first developed by Nagai and refined by Ogata. It uses hydriodic acid (HI) to protonate the hydroxyl group, which is then substituted by an iodide ion. Red phosphorus (P) is used to regenerate the HI in-situ by reducing the iodine (I₂) formed during the reaction.[7]

Experimental Protocol:

A mixture of 80.7 g (0.4 mole) of ephedrine hydrochloride, 20 g of red phosphorus, and 170 mL of 57% hydriodic acid is refluxed for 25 hours.[5] After reflux, the mixture is allowed to stand at room temperature for an additional 12 hours.[5] The reaction mixture is then diluted with 700 mL of water and filtered to remove the excess red phosphorus.[5] The filtrate is made basic, typically with a sodium hydroxide (B78521) solution, to precipitate the methamphetamine freebase. The freebase is then extracted using a nonpolar solvent, and can be converted to the hydrochloride salt by bubbling dry hydrogen chloride gas through the solution.[8]

Logical Workflow for the Nagai Method

References

- 1. opus.lib.uts.edu.au [opus.lib.uts.edu.au]

- 2. Impurity profiling of methamphetamine synthesized from clandestine methylamine [morressier.com]

- 3. researchgate.net [researchgate.net]

- 4. vice.com [vice.com]

- 5. A review of the newly identified impurity profiles in methamphetamine seizures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Perspectives on drugs: health and social responses for methamphetamine users in Europe | www.euda.europa.eu [euda.europa.eu]

- 8. researchgate.net [researchgate.net]

The Neurochemical Profile of DL-Methamphetamine in the Central Nervous System: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the neurochemical profile of DL-methamphetamine (DL-METH) in the central nervous system (CNS). It is designed to be a resource for researchers, scientists, and professionals involved in drug development, offering detailed information on the substance's mechanisms of action, its effects on key neurotransmitter systems, and the experimental protocols used to elucidate these effects.

Introduction

This compound is a potent psychostimulant of the phenethylamine (B48288) and amphetamine classes. It exists as two stereoisomers, dextro-methamphetamine (d-METH) and levo-methamphetamine (l-METH). While the d-isomer is a more potent CNS stimulant, the racemic mixture (DL-METH) is relevant in many contexts of use and research. This guide will focus on the combined neurochemical effects of the DL-form. The primary mechanism of action of DL-METH is to increase the synaptic concentrations of the monoamine neurotransmitters: dopamine (B1211576) (DA), norepinephrine (B1679862) (NE), and serotonin (B10506) (5-HT)[1]. This is achieved through a multi-faceted interaction with monoamine transporters and vesicular storage systems.

Primary Mechanism of Action

DL-METH's effects are primarily mediated by its interaction with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). Unlike typical uptake inhibitors (e.g., cocaine), DL-METH acts as a substrate for these transporters. This leads to a cascade of events:

-

Competitive Uptake: DL-METH is transported into the presynaptic neuron, competing with the endogenous monoamines for uptake.

-

Vesicular Disruption: Once inside the neuron, DL-METH disrupts the vesicular monoamine transporter 2 (VMAT2), leading to the depletion of neurotransmitters from synaptic vesicles into the cytoplasm.

-

Transporter Reversal: The elevated cytoplasmic concentration of monoamines causes the reversal of DAT, NET, and SERT function, leading to a massive, non-vesicular release of neurotransmitters into the synaptic cleft.

This surge in synaptic monoamines is responsible for the acute psychoactive effects of the drug, including euphoria, increased alertness, and energy[1].

Quantitative Neurochemical Data

The following tables summarize the available quantitative data on the interaction of methamphetamine with key molecular targets and its effects on neurotransmitter levels. It is important to note that much of the literature focuses on d-methamphetamine; however, data relevant to the racemic mixture or individual isomers are included where available to provide a comprehensive picture.

Table 1: Receptor and Transporter Binding Affinities (Ki) of Methamphetamine

| Target | Ligand | Species | Brain Region | Ki (μM) | Reference |

| σ1 Receptor | (+)-Methamphetamine | Rat | - | 2.2 | [2] |

| σ2 Receptor | (+)-Methamphetamine | Rat | - | 46.7 | [2] |

| Dopamine Transporter (DAT) | d-Methamphetamine | - | - | 5.2 | [2] |

| Vesicular Monoamine Transporter 2 (VMAT2) | d-Methamphetamine | - | - | 0.14 | [2] |

Note: Data for this compound is limited; values for d-methamphetamine are provided as an indication of potency.

Table 2: Functional Potency (IC50/EC50) of Methamphetamine at Monoamine Transporters

| Parameter | Transporter | Species | Preparation | Value (nM) | Reference |

| IC50 (Uptake Inhibition) | |||||

| d-Methamphetamine | Human | HEK Cells | Varies | [3] | |

| EC50 (Release) | |||||

| Dopamine Release | d-Methamphetamine | Rat | Striatal Synaptosomes | ~5000 | [4] |

| Norepinephrine Release | d-Methamphetamine | Rat | - | Varies | [4] |

| Serotonin Release | d-Methamphetamine | Rat | - | Varies | [4] |

Note: IC50 and EC50 values can vary significantly depending on the experimental conditions and preparation.

Table 3: Effects of Methamphetamine on Extracellular Neurotransmitter Levels (In Vivo Microdialysis)

| Neurotransmitter | Brain Region | Species | Dose (mg/kg, i.p.) | Peak Increase (% of Baseline) | Reference |

| Dopamine | Nucleus Accumbens | Rat | 2 | ~900 | [5][6] |

| Dopamine | Striatum | Rat | 2 | ~650 (d-METH) | [7][8] |

| Dopamine | Prefrontal Cortex | Rat | 2 | ~300 | [5][6] |

| Norepinephrine | Hippocampus | Rat | Varies | Significant Increase | [9] |

| Serotonin | Caudate | Rat | Varies | Significant Increase | [9] |

Key Signaling Pathways

DL-METH not only affects neurotransmitter levels but also triggers intracellular signaling cascades that contribute to its long-term effects, including neurotoxicity and addiction.

TNF-α/NF-κB Signaling Pathway

Methamphetamine has been shown to induce a neuroinflammatory response, in part through the activation of the Tumor Necrosis Factor-alpha (TNF-α) and Nuclear Factor-kappa B (NF-κB) signaling pathway. This can lead to blood-brain barrier dysfunction and neuronal injury[10][11][12].

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the neurochemical profile of DL-METH.

In Vivo Microdialysis

Objective: To measure extracellular concentrations of neurotransmitters and their metabolites in specific brain regions of awake, freely moving animals following DL-METH administration.

Methodology:

-

Surgical Implantation: A guide cannula is stereotaxically implanted into the target brain region (e.g., nucleus accumbens, striatum) of an anesthetized rodent[13]. The animal is allowed to recover for several days.

-

Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe consists of a semi-permeable membrane at its tip[14][15].

-

Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min) using a syringe pump[16].

-

Sample Collection: As the aCSF flows through the probe, extracellular molecules, including neurotransmitters, diffuse across the membrane into the perfusate. The resulting dialysate is collected at regular intervals (e.g., every 10-20 minutes) in collection vials, often cooled to prevent degradation[14][15].

-

DL-METH Administration: After a stable baseline is established, DL-METH is administered (e.g., via intraperitoneal injection), and dialysate collection continues to monitor changes in neurotransmitter levels.

-

Analysis: The collected dialysate samples are analyzed using highly sensitive techniques such as High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) or Mass Spectrometry (MS) to quantify the concentrations of dopamine, serotonin, norepinephrine, and their metabolites[13].

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of DL-METH for specific receptors and transporters.

Methodology:

-

Membrane Preparation: Brain tissue from a specific region or cells expressing the target receptor/transporter are homogenized and centrifuged to isolate a membrane fraction containing the target protein[17].

-

Assay Setup: The assay is typically performed in a 96-well plate. Each well contains the membrane preparation, a specific radioligand (e.g., [³H]WIN 35,428 for DAT), and either a buffer (for total binding), a high concentration of an unlabeled competitor (for non-specific binding), or varying concentrations of the test compound (DL-METH)[17][18][19].

-

Incubation: The plate is incubated to allow the binding to reach equilibrium.

-

Filtration: The contents of each well are rapidly filtered through a glass fiber filter, which traps the membranes with the bound radioligand. The filters are then washed to remove any unbound radioligand[17][18].

-

Scintillation Counting: The radioactivity on each filter is measured using a scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of DL-METH that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation[20].

Conditioned Place Preference (CPP)

Objective: To assess the rewarding properties of DL-METH.

Methodology:

-

Habituation (Pre-test): An animal is placed in a two-compartment apparatus with distinct visual and tactile cues and is allowed to freely explore both compartments to determine any initial preference[21][22][23].

-

Conditioning: Over several days, the animal receives injections of DL-METH and is confined to one compartment, and on alternate days, it receives a saline injection and is confined to the other compartment. The pairing of the drug with a specific compartment is counterbalanced across animals[21][24].

-

Preference Test (Post-test): The animal is placed back in the apparatus in a drug-free state and allowed to freely explore both compartments. The time spent in each compartment is recorded[21][22][23].

-

Data Analysis: A significant increase in the time spent in the drug-paired compartment during the post-test compared to the pre-test indicates that the drug has rewarding properties.

Conclusion

The neurochemical profile of this compound in the central nervous system is complex, primarily involving the massive release of dopamine, norepinephrine, and serotonin through its actions on monoamine transporters. This action, coupled with interactions with other receptor systems like sigma receptors, initiates a cascade of intracellular signaling events that contribute to its acute psychoactive effects, neurotoxicity, and high abuse potential. The experimental protocols outlined in this guide are fundamental to the ongoing research aimed at understanding the multifaceted effects of this substance and developing effective therapeutic interventions for methamphetamine use disorder. Further research is needed to fully elucidate the specific contributions of the d- and l-isomers to the overall neurochemical profile of the racemic mixture and to identify novel molecular targets for drug development.

References

- 1. Pharmacologic mechanisms of crystal meth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The sigma receptor agonist SA4503 both attenuates and enhances the effects of methamphetamine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Neurochemical and behavioral differences between d-methamphetamine and d-amphetamine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. PET Studies of d-Methamphetamine Pharmacokinetics in Primates: Comparison with l-Methamphetamine and (—)-Cocaine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jnm.snmjournals.org [jnm.snmjournals.org]

- 9. Hippocampus norepinephrine, caudate dopamine and serotonin, and behavioral responses to the stereoisomers of amphetamine and methamphetamine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The TNF-α/NF-κB signaling pathway has a key role in methamphetamine–induced blood–brain barrier dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The TNF-α/NF-κB signaling pathway has a key role in methamphetamine-induced blood-brain barrier dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. currentseparations.com [currentseparations.com]

- 14. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Overview of Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. giffordbioscience.com [giffordbioscience.com]

- 18. revvity.com [revvity.com]

- 19. benchchem.com [benchchem.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Frontiers | Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research [frontiersin.org]

- 23. Conditioned place preference - Wikipedia [en.wikipedia.org]

- 24. researchgate.net [researchgate.net]

Stereospecific Properties of D- and L-Methamphetamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methamphetamine exists as two stereoisomers, dextro-(d)-methamphetamine and levo-(l)-methamphetamine, which exhibit distinct pharmacological profiles. This technical guide provides an in-depth analysis of the stereospecific properties of these enantiomers, focusing on their pharmacodynamics, pharmacokinetics, and underlying molecular mechanisms. Quantitative data on receptor binding affinities and physiological effects are presented in tabular format for direct comparison. Detailed experimental protocols for chiral separation and in vivo neurochemical analysis are provided to facilitate further research. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise understanding of the complex interactions of these compounds within the central nervous system.

Introduction

Methamphetamine is a potent central nervous system (CNS) stimulant with a high potential for abuse. The pharmacological activity of methamphetamine is highly dependent on its stereochemistry. The dextrorotatory isomer, d-methamphetamine, is a powerful psychostimulant and is the primary component of illicitly produced methamphetamine.[1] In contrast, the levorotatory isomer, l-methamphetamine, possesses significantly weaker CNS stimulant properties and is used in some over-the-counter nasal decongestants due to its more pronounced peripheral vasoconstrictive effects.[1] Understanding the stereospecific differences between these enantiomers is crucial for the development of targeted therapeutics for methamphetamine addiction and for the accurate interpretation of toxicological findings.

Pharmacodynamics: A Tale of Two Isomers

The profound differences in the pharmacological effects of d- and l-methamphetamine stem from their differential interactions with monoamine transporters and other cellular targets.

Central Nervous System Effects

-

d-Methamphetamine: This enantiomer is a potent CNS stimulant, producing effects such as euphoria, increased alertness, and enhanced cognitive function at lower doses.[1] At higher doses, it can induce psychosis, paranoia, and repetitive motor behaviors.[2] The primary mechanism for these effects is the robust release of dopamine (B1211576) and norepinephrine (B1679862) in the brain.[3] D-methamphetamine is significantly more potent than l-methamphetamine in eliciting these central effects.[2]

-

l-Methamphetamine: The central stimulant effects of l-methamphetamine are considerably weaker than those of its dextrorotatory counterpart.[2] While it can produce some CNS stimulation at high doses, it is generally considered to have minimal psychoactive properties at therapeutic concentrations.[4]

Peripheral Nervous System Effects

-

l-Methamphetamine: This isomer exhibits more potent peripheral vasoconstrictive effects compared to d-methamphetamine. This property is the basis for its use as a nasal decongestant.[4]

-

d-Methamphetamine: While also causing peripheral sympathomimetic effects such as increased heart rate and blood pressure, these are generally considered secondary to its powerful central actions.[4]

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion

The pharmacokinetic profiles of the methamphetamine enantiomers show some notable differences, particularly in their metabolism and elimination.

Metabolism

Methamphetamine is metabolized in the liver primarily through N-demethylation to its active metabolite, amphetamine, and p-hydroxylation to p-hydroxymethamphetamine. While both enantiomers undergo these transformations, there is evidence of stereoselectivity in the metabolic pathways.

Elimination Half-Life

Studies in humans have shown that l-methamphetamine has a longer elimination half-life (13.3-15.0 hours) compared to d-methamphetamine (10.2-10.7 hours).[4]

Quantitative Data

Comparative Binding Affinities (Ki) of Methamphetamine Enantiomers at Monoamine Transporters

Table 1: General Potency Profile of Methamphetamine at Monoamine Transporters

| Transporter | Relative Potency of Methamphetamine |

| Norepinephrine Transporter (NET) | High |

| Dopamine Transporter (DAT) | Moderate to High |

| Serotonin (B10506) Transporter (SERT) | Low |

Note: This table represents a generalized potency profile based on available literature. Specific Ki values can vary between studies and experimental conditions.

Comparative Physiological and Subjective Effects

Table 2: Comparison of Physiological and Subjective Effects of d- and l-Methamphetamine in Humans

| Parameter | d-Methamphetamine (0.5 mg/kg) | l-Methamphetamine (0.5 mg/kg) |

| Peak Intoxication Rating | Similar to l-methamphetamine | Similar to d-methamphetamine |

| Duration of Intoxication | ~6 hours | ~3 hours |

| Drug Liking Rating | Similar to l-methamphetamine | Similar to d-methamphetamine |

| Increase in Systolic Blood Pressure | Significant | Less significant than d-methamphetamine |

| Increase in Heart Rate | Significant | Similar to d-methamphetamine |

Data adapted from Mendelson et al. (2006).[4]

Experimental Protocols

Chiral Separation of Methamphetamine Enantiomers by High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify d- and l-methamphetamine from a mixed sample.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometric (MS) detector.

-

Chiral stationary phase column (e.g., Astec CHIROBIOTIC V2, 15 cm x 4.6 mm, 5 µm).

-

Methanol (HPLC grade).

-

Water (HPLC grade).

-

Acetic acid (glacial).

-

Ammonium (B1175870) hydroxide.

-

Methamphetamine enantiomer standards (d- and l-).

-

Sample containing a mixture of methamphetamine enantiomers.

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of methanol:water (95:5) with 0.1% acetic acid and 0.02% ammonium hydroxide. Degas the mobile phase before use.

-

Standard Preparation: Prepare a series of calibration standards of known concentrations for both d- and l-methamphetamine in the mobile phase.

-

Sample Preparation: Dilute the sample containing the methamphetamine enantiomers in the mobile phase to a concentration within the calibration range.

-

HPLC Analysis:

-

Set the column temperature (e.g., 25°C).

-

Set the flow rate (e.g., 1.0 mL/min).

-

Set the detector wavelength (for UV) or MS parameters for detection of methamphetamine.

-

Inject a fixed volume of each standard and the sample onto the HPLC system.

-

-

Data Analysis:

-

Identify the peaks corresponding to d- and l-methamphetamine based on their retention times, as determined from the analysis of the individual standards.

-

Construct a calibration curve for each enantiomer by plotting the peak area versus concentration.

-

Determine the concentration of each enantiomer in the sample by interpolating its peak area on the respective calibration curve.

-

In Vivo Microdialysis for Measuring Methamphetamine-Induced Dopamine and Norepinephrine Release

Objective: To measure and compare the effects of d- and l-methamphetamine on extracellular dopamine and norepinephrine levels in the rat striatum.

Materials:

-

Male Sprague-Dawley rats (250-300g).

-

Stereotaxic apparatus.

-

Microdialysis probes (e.g., 4 mm membrane).

-

Microinfusion pump.

-

Fraction collector.

-

HPLC system with electrochemical detection (ECD).

-

Artificial cerebrospinal fluid (aCSF) containing: 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, and 0.85 mM MgCl2, buffered to pH 7.4.

-

d-methamphetamine and l-methamphetamine solutions for injection.

-

Anesthetic (e.g., isoflurane).

Procedure:

-

Surgical Implantation of Microdialysis Probe:

-

Anesthetize the rat and place it in the stereotaxic apparatus.

-

Implant a guide cannula targeting the striatum (coordinates relative to bregma: e.g., AP +1.0 mm, ML ±2.5 mm, DV -3.5 mm).

-

Secure the guide cannula with dental cement.

-

Allow the animal to recover for at least 24 hours.

-

-

Microdialysis Experiment:

-

On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Allow for a stabilization period of at least 1-2 hours.

-

Collect baseline dialysate samples every 20 minutes for at least one hour.

-

Administer a single intraperitoneal (i.p.) injection of either d-methamphetamine, l-methamphetamine, or saline vehicle.

-

Continue to collect dialysate samples every 20 minutes for at least 3 hours post-injection.

-

-

Neurotransmitter Analysis:

-

Analyze the dialysate samples for dopamine and norepinephrine content using HPLC-ECD.

-

Quantify the neurotransmitter concentrations by comparing the peak areas to those of external standards.

-

-

Data Analysis:

-

Express the post-injection neurotransmitter levels as a percentage of the average baseline concentration.

-

Compare the time course and magnitude of dopamine and norepinephrine release between the d-methamphetamine, l-methamphetamine, and saline groups using appropriate statistical methods (e.g., ANOVA).

-

Signaling Pathways and Experimental Workflows

Signaling Pathway of d-Methamphetamine at the Dopamine Terminal

Experimental Workflow for Comparing In Vivo Effects of Methamphetamine Enantiomers

Conclusion

The stereospecific properties of d- and l-methamphetamine are well-defined, with d-methamphetamine exhibiting potent central stimulant effects and a high abuse liability, while l-methamphetamine's effects are predominantly peripheral. These differences are primarily driven by their differential affinities for and actions at the dopamine and norepinephrine transporters. A thorough understanding of these stereospecific characteristics is essential for the development of effective pharmacotherapies for methamphetamine use disorder and for the accurate forensic analysis of methamphetamine-positive samples. The experimental protocols and conceptual diagrams provided in this guide serve as a resource for researchers in this critical area of study.

References

- 1. D/L Methamphetamine Isomers: Understanding Their Role in Pain Management Toxicology | MD Labs [mdlabs.com]

- 2. Psychomotor effect differences between l-methamphetamine and d-methamphetamine are independent of murine plasma and brain pharmacokinetics profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Human pharmacology of the methamphetamine stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Aqueous Solubility and Stability of DL-Methamphetamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aqueous solubility and stability of DL-methamphetamine. The information is intended for professionals in research, scientific, and drug development fields, presenting quantitative data, detailed experimental protocols, and visualizations of key chemical processes.

Aqueous Solubility of this compound

The solubility of a compound in aqueous solution is a critical physicochemical property, influencing its bioavailability, formulation development, and environmental fate. This compound is available as a free base and more commonly as the hydrochloride salt, with each form exhibiting different solubility characteristics.

Solubility of this compound Hydrochloride

This compound hydrochloride is described as being freely soluble in water.[1][2] Quantitative data indicates a high degree of solubility at ambient temperature.

Table 1: Aqueous Solubility of this compound Hydrochloride

| Temperature (°C) | Solubility ( g/100 mL) | Reference |

| 20 | 33.3 | [3] |

| 25 (approx.) | "freely soluble" (qualitative) | [1][2] |

Note: "Freely soluble" is generally interpreted as requiring between 1 and 10 parts of solvent for 1 part of solute.

Influence of pH on Solubility

The aqueous solubility of this compound is highly dependent on the pH of the solution. As a weak base with a pKa of approximately 10.38 (predicted), the ionization state of the molecule changes significantly with pH, which in turn affects its solubility.[4]

-

Acidic pH (pH < pKa): In acidic solutions, the amine group is protonated, forming the more polar and highly water-soluble methamphetamine cation (CH₃-CH(C₆H₅)-CH₂-NH₂⁺-CH₃).

-

Alkaline pH (pH > pKa): In alkaline solutions, the free base form predominates. The free base is less polar and has limited water solubility due to the presence of the hydrophobic phenyl group.[5][6]

A 1 in 10 solution of methamphetamine hydrochloride in water has a pH between 5.0 and 6.0.[2] A study on various street samples of methamphetamine dissolved in water found pH values ranging from 3.02 to 7.03, with an average of 5.0.[7] This indicates that in neutral to acidic aqueous environments, the protonated, more soluble form is prevalent.

Table 2: Qualitative Solubility of this compound Forms in Water

| Form | Solubility Description | Reference |

| Free Base | Slightly soluble | [1] |

| Hydrochloride Salt | Freely soluble / Very soluble | [1][2] |

Stability of this compound in Aqueous Solutions

The stability of this compound in aqueous solutions is a critical factor for its storage, handling, and analysis. Degradation can be influenced by factors such as pH, temperature, light, and the presence of other chemical species.

Hydrolytic Stability

This compound is generally considered to be stable in aqueous solutions and is not expected to undergo significant hydrolysis under typical environmental conditions (pH 5 to 9).[8] This stability is attributed to the absence of functional groups that are readily susceptible to hydrolysis, such as esters or amides.[9]

Long-term stability studies in various matrices support the general stability of methamphetamine. For instance, a study on the stability of illicit drugs in blood stored at ambient temperature showed that methamphetamine was fairly stable over a 5-year period.[7] Another study found that a solution of methamphetamine hydrochloride in methanol (B129727) showed less than 1% decomposition over 36 months when stored at 2–8 °C and protected from light.[10] In wastewater, methamphetamine is also considered stable for at least 12 hours.[11]

Degradation Pathways

While intrinsically stable against simple hydrolysis, this compound can be degraded under more aggressive conditions, such as in the presence of strong oxidizing agents, UV light, or high temperatures.

Advanced Oxidation Processes (AOPs), such as the use of UV light in combination with hydrogen peroxide (UV/H₂O₂) or titanium dioxide (UV/TiO₂), have been shown to effectively degrade methamphetamine in water.[12][13] These processes generate highly reactive hydroxyl radicals (•OH) that attack the methamphetamine molecule.

The degradation follows pseudo-first-order kinetics.[12] Studies have identified several degradation products, suggesting two main degradation pathways under these conditions:

-

Side-chain cleavage: The bond between the alpha and beta carbon of the propyl side chain is broken.

-

Hydroxylation: Hydroxyl groups are added to the phenyl ring.[13]

A logical workflow for assessing the degradation of a compound like this compound via an advanced oxidation process is illustrated below.

The proposed degradation pathway of methamphetamine under UV/H₂O₂ involves initial hydroxylation of the phenyl ring, followed by further oxidation and cleavage of the side chain, leading to the formation of various intermediates.

When heated, particularly in the context of smoking, methamphetamine hydrochloride undergoes thermal degradation to produce a variety of pyrolysis products. These products are different from those formed during aqueous degradation. Major thermal degradation products include trans-phenylpropene, amphetamine, and dimethylamphetamine.[14][15]

Experimental Protocols

This section outlines the methodologies for determining the aqueous solubility and stability of this compound.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[14][16]

Protocol:

-

Preparation of Saturated Solution: An excess amount of this compound (either the free base or hydrochloride salt) is added to a known volume of an aqueous medium (e.g., purified water or a buffer of a specific pH) in a sealed container.

-

Equilibration: The container is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.

-

Quantification: The concentration of this compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[9][14]

-

Data Analysis: The solubility is reported as the mean of multiple determinations.

Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for accurately quantifying the decrease of the parent drug and the formation of degradation products over time.

Table 3: Example of a Stability-Indicating HPLC Method for Methamphetamine

| Parameter | Condition | Reference |

| Column | XTerra RP18 (150×4.6 mm, 5 μm) | [17] |

| Mobile Phase | 50 mM pyrrolidine (B122466) (pH 11.5) – acetonitrile (B52724) (50:50, v/v) | [17] |

| Flow Rate | 1.0 mL/min | [17] |

| Detection | Diode-Array UV at 214 nm | [17] |

| Column Temperature | 30°C | [17] |

Protocol for Forced Degradation Study:

Forced degradation studies are performed to demonstrate the specificity of the analytical method and to provide insight into the degradation pathways.

-

Acid Hydrolysis: The drug solution is exposed to an acidic medium (e.g., 0.1 M HCl) at an elevated temperature (e.g., 80°C) for a defined period.[17]

-

Base Hydrolysis: The drug solution is exposed to a basic medium (e.g., 0.1 M NaOH) at an elevated temperature.[17]

-

Oxidative Degradation: The drug solution is treated with an oxidizing agent (e.g., 3% H₂O₂).[17]

-

Thermal Degradation: The solid drug or its solution is exposed to high temperatures.[17]

-

Photodegradation: The drug solution is exposed to UV light.[17]

Samples are taken at various time points and analyzed by the stability-indicating HPLC method to resolve the parent drug from any degradation products.

Conclusion

This compound hydrochloride is highly soluble in aqueous solutions, a property that is significantly influenced by pH. The compound is largely stable against hydrolysis under normal conditions. However, it can be degraded by advanced oxidation processes, UV light, and high temperatures, leading to the formation of various degradation products through side-chain cleavage and ring hydroxylation. The experimental protocols provided herein offer a framework for the systematic evaluation of the solubility and stability of this compound and related compounds.

References

- 1. swgdrug.org [swgdrug.org]

- 2. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 3. cdc.gov [cdc.gov]

- 4. Methamphetamine|lookchem [lookchem.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. The pH Levels of Different Methamphetamine Drug Samples on the Street Market in Cape Town - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Methamphetamine | C10H15N | CID 10836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. The stability of illicit drugs and metabolites in wastewater, an important issue for sewage epidemiology? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Photocatalytic degradation of methamphetamine by UV/TiO2 - kinetics, intermediates, and products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. enamine.net [enamine.net]

- 15. This compound | C10H15N | CID 1206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Development and Validation of RP-HPLC Method for the Determination of Methamphetamine and Propranolol in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

Beyond the Dopamine Transporter: An In-depth Technical Guide to the Molecular Targets of DL-Methamphetamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular targets of DL-methamphetamine that extend beyond its well-documented interaction with the dopamine (B1211576) transporter (DAT). This document is intended to serve as a resource for researchers, scientists, and professionals in drug development, offering detailed insights into the complex pharmacology of this compound. The information presented herein is supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways.

Introduction

This compound is a potent psychostimulant with a complex pharmacological profile. While its primary mechanism of action involves the inhibition and reversal of the dopamine transporter, leading to a surge in extracellular dopamine, a growing body of research has illuminated a broader range of molecular targets. Understanding these non-dopaminergic interactions is crucial for a complete comprehension of methamphetamine's physiological and pathological effects, and for the development of novel therapeutic interventions for methamphetamine use disorder. This guide delves into these alternative targets, providing a detailed analysis of the available scientific evidence.

Key Molecular Targets Beyond the Dopamine Transporter

This compound interacts with a variety of other neuronal proteins, contributing to its diverse and profound effects on the central nervous system. These targets include other monoamine transporters, G-protein coupled receptors, and intracellular proteins.

Vesicular Monoamine Transporter 2 (VMAT2)

Methamphetamine's interaction with VMAT2 is a critical component of its mechanism of action. By inhibiting VMAT2, methamphetamine disrupts the sequestration of dopamine into synaptic vesicles, leading to an increase in cytosolic dopamine levels. This elevated cytosolic dopamine is then available for reverse transport into the synaptic cleft by DAT. Furthermore, methamphetamine can act as a weak base, disrupting the proton gradient across the vesicular membrane, which is essential for VMAT2 function.[1][2][3]

Trace Amine-Associated Receptor 1 (TAAR1)

TAAR1 is a G-protein coupled receptor that is activated by methamphetamine and other amphetamine-like substances.[4][5] Methamphetamine acts as a potent agonist at TAAR1.[6] This activation triggers a signaling cascade involving the Gαs protein, leading to the production of cyclic AMP (cAMP) and the subsequent activation of Protein Kinase A (PKA) and Protein Kinase C (PKC).[4][5] These kinases can then phosphorylate the dopamine transporter, modulating its function and trafficking.[5]

Sigma Receptors (σ1 and σ2)

This compound binds to both sigma receptor subtypes, with a preferential affinity for the σ1 receptor.[7] This interaction is thought to contribute to the neurotoxic effects of methamphetamine by modulating dopamine release, promoting endoplasmic reticulum (ER) stress, and influencing mitochondrial function.[7][8] The activation of sigma receptors can lead to an increase in intracellular calcium levels and the activation of PKC.[7]

Serotonin (B10506) Transporter (SERT) and Receptors

Methamphetamine also affects the serotonergic system, although with a lower affinity compared to its effects on the dopaminergic system. It can inhibit the serotonin transporter (SERT), leading to an increase in extracellular serotonin levels.[9][10] Additionally, chronic methamphetamine use has been shown to alter the expression of serotonin receptors, such as the 5-HT2A receptor.[11][12][13]

Norepinephrine (B1679862) Transporter (NET) and Adrenergic Receptors

Similar to its effects on DAT and SERT, methamphetamine inhibits the norepinephrine transporter (NET), resulting in elevated extracellular norepinephrine concentrations. Furthermore, repeated administration of methamphetamine can lead to changes in the expression of adrenergic receptors, such as the α2A-adrenergic receptor, and their downstream signaling molecules like Gαo.[14]

Quantitative Data Summary

The following tables summarize the available quantitative data for the interaction of this compound and its enantiomers with the identified molecular targets.

| Target | Ligand | Parameter | Value | Species/System | Reference(s) |

| Sigma-1 (σ1) Receptor | This compound | Ki | 2 µM | - | [7] |

| Sigma-2 (σ2) Receptor | This compound | Ki | 47 µM | - | [7] |

| TAAR1 | S-(+)-Methamphetamine | EC50 | 0.89 µM | Rat | |

| S-(+)-Methamphetamine | EC50 | 0.92 µM | Mouse | ||

| S-(+)-Methamphetamine | EC50 | 4.44 µM | Human-Rat Chimera | ||

| VMAT2 | Methamphetamine | IC50 (Dopamine displacement) | 13.8 µM | Rat Striatal Vesicles | [3] |

Note: The affinity of methamphetamine for SERT and NET is generally reported to be in the micromolar range, but specific Ki values for this compound are not consistently available in the literature.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Sigma Receptor Competitive Radioligand Binding Assay

This protocol is adapted from standard methodologies for determining the binding affinity of a compound to sigma receptors.[15][16][17]

Materials:

-

Receptor Source: Guinea pig liver membranes or commercially available membranes from cells expressing human sigma-1 or sigma-2 receptors.

-

Radioligand: [³H]-(+)-Pentazocine for σ1 receptors or [³H]-1,3-di(2-tolyl)guanidine ([³H]-DTG) for σ2 receptors (with a masking ligand for σ1).

-

Test Compound: this compound.

-

Non-specific Binding Control: Haloperidol or unlabeled (+)-pentazocine.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Filtration System: 96-well microplate filtration format with glass fiber filters (e.g., GF/B).

-

Scintillation Counter.

Procedure:

-

Membrane Preparation: Homogenize the receptor source tissue or cells in cold lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: Receptor membranes, radioligand, and assay buffer.

-

Non-specific Binding: Receptor membranes, radioligand, and a high concentration of the non-specific binding control.

-

Test Compound: Receptor membranes, radioligand, and varying concentrations of this compound.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 90 minutes).

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

-

Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-